Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate
Overview
Description
Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate is a useful research compound. Its molecular formula is C5H5NO4 and its molecular weight is 143.1 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Synthesis
This compound features a five-membered isoxazole ring with a carboxylate group, which is crucial for its biological activity. The compound can be synthesized through various methods, including cycloaddition reactions and modifications of existing isoxazole derivatives. The synthesis typically involves the reaction of appropriate oximes with methyl acrylates under acidic or basic conditions, leading to the formation of the isoxazole framework.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit notable antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains and fungi. For instance, compounds derived from this structure have shown inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents.
Anticancer Activity
The anticancer properties of this compound have been explored in several studies. It has been observed that this compound can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HL-60 (leukemia). The mechanism appears to involve the modulation of cell cycle progression and the activation of caspases, leading to programmed cell death .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The isoxazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to enzymes or receptors involved in critical biological pathways. For example:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes like human neutrophil elastase (HNE), which plays a role in inflammation and tissue remodeling .
- Cell Signaling Modulation : By influencing signaling pathways related to apoptosis and cell proliferation, it can alter the fate of cancer cells .
Case Studies
- Antimicrobial Efficacy : A study evaluated several derivatives of this compound for their antimicrobial properties. Results showed that compounds with specific substitutions on the isoxazole ring exhibited enhanced activity against Candida albicans and Pseudomonas aeruginosa, indicating structure-activity relationships that could guide future drug design .
- Cancer Cell Line Studies : In a comparative study involving multiple cancer cell lines, this compound derivatives demonstrated significant cytotoxic effects. The most potent derivative induced apoptosis in MCF7 cells with an IC50 value lower than that observed for standard chemotherapeutic agents .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
methyl 5-oxo-4H-1,2-oxazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO4/c1-9-5(8)3-2-4(7)10-6-3/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFOREQTTXRTSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858666 | |
Record name | Methyl 5-oxo-4,5-dihydro-1,2-oxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882530-43-0 | |
Record name | Methyl 5-oxo-4,5-dihydro-1,2-oxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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